ROX maleimide, 5-isomer
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Overview
Description
ROX maleimide, 5-isomer, is a bright rhodamine dye with an emission maximum around 580 nm. It is widely used for labeling biomolecules, particularly proteins and peptides, due to its thiol-reactive maleimide moiety. This compound is one of the two isomers of ROX maleimide, the other being the 6-isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROX maleimide, 5-isomer, involves the reaction of rhodamine dye with maleimide. The process typically includes the following steps:
Preparation of Rhodamine Dye: Rhodamine dye is synthesized through a series of reactions involving phthalic anhydride and resorcinol.
Maleimide Coupling: The rhodamine dye is then reacted with maleimide under controlled conditions to form the ROX maleimide.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of rhodamine dye using industrial reactors.
Coupling Reaction: The rhodamine dye is then coupled with maleimide in large reaction vessels under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ROX maleimide, 5-isomer, primarily undergoes substitution reactions due to its thiol-reactive maleimide group. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine residues in proteins and peptides.
Conditions: The reactions are typically carried out in degassed buffers at pH 7-7.5, with the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility.
Major Products
The major products of these reactions are thiol-labeled biomolecules, where the ROX maleimide is covalently attached to the thiol groups of the target molecules .
Scientific Research Applications
ROX maleimide, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent sensors and optoelectronic devices
Mechanism of Action
The mechanism of action of ROX maleimide, 5-isomer, involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with thiol groups to form stable thioether bonds, resulting in the conjugation of the fluorescent dye to the target molecule. This enhances the fluorescence properties of the labeled biomolecules, making them suitable for various analytical and imaging applications .
Comparison with Similar Compounds
ROX maleimide, 5-isomer, is compared with other similar compounds such as:
6-ROX maleimide: Another isomer of ROX maleimide with almost identical spectral properties but requires separation to avoid doubling of labeled products.
CF® Dye Maleimides: Thiol-reactive fluorescent dyes used for labeling proteins and peptides.
MTS-BCN: A thiol-reactive label for attaching BCN to thiol groups on biomolecules.
This compound, is unique due to its specific emission properties and high reactivity with thiol groups, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C39H36N4O6 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C39H36N4O6/c44-31-11-12-32(45)43(31)18-13-40-38(46)24-9-10-25(28(21-24)39(47)48)33-29-19-22-5-1-14-41-16-3-7-26(34(22)41)36(29)49-37-27-8-4-17-42-15-2-6-23(35(27)42)20-30(33)37/h9-12,19-21H,1-8,13-18H2,(H-,40,46,47,48) |
InChI Key |
HVAPFBLXEHPEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCN9C(=O)C=CC9=O)C(=O)[O-])CCC7 |
Origin of Product |
United States |
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